1-(4-Bromophenyl)-3-hydroxy-2-methylpropan-1-one

Cross-Coupling Suzuki-Miyaura Oxidative Addition

1-(4-Bromophenyl)-3-hydroxy-2-methylpropan-1-one (CAS 92207-34-6) is a chiral aryl ketone building block containing a para-bromophenyl moiety, a secondary hydroxyl group, and an α-methyl substituent. It belongs to the 3-hydroxy-2-methyl-1-aryl-propanone class and is valued in organic synthesis for its multi-functional architecture, which combines a hydrogen-bond donor/acceptor, a ketone for further elaboration, and a bromine atom that serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions.

Molecular Formula C10H11BrO2
Molecular Weight 243.10 g/mol
Cat. No. B13105770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-3-hydroxy-2-methylpropan-1-one
Molecular FormulaC10H11BrO2
Molecular Weight243.10 g/mol
Structural Identifiers
SMILESCC(CO)C(=O)C1=CC=C(C=C1)Br
InChIInChI=1S/C10H11BrO2/c1-7(6-12)10(13)8-2-4-9(11)5-3-8/h2-5,7,12H,6H2,1H3
InChIKeyUTMGDHAXCSHOQZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-3-hydroxy-2-methylpropan-1-one: A Versatile Halogenated Building Block for Medicinal Chemistry and Cross-Coupling


1-(4-Bromophenyl)-3-hydroxy-2-methylpropan-1-one (CAS 92207-34-6) is a chiral aryl ketone building block containing a para-bromophenyl moiety, a secondary hydroxyl group, and an α-methyl substituent . It belongs to the 3-hydroxy-2-methyl-1-aryl-propanone class and is valued in organic synthesis for its multi-functional architecture, which combines a hydrogen-bond donor/acceptor, a ketone for further elaboration, and a bromine atom that serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions .

Cross-coupling handle for medicinal chemistry diversification
Chiral building block for asymmetric synthesis workflows
Multi-functional scaffold: ketone, hydroxyl, and aryl bromide

Why a Simple Halogen Swap or Dehalogenation of 1-(4-Bromophenyl)-3-hydroxy-2-methylpropan-1-one is Not Trivial for Researchers


Substituting 1-(4-bromophenyl)-3-hydroxy-2-methylpropan-1-one with its chloro, fluoro, or non-halogenated analogs fundamentally alters the compound's core utility as a synthetic intermediate. The C–Br bond possesses a unique reactivity profile in cross-coupling reactions that cannot be replicated by C–Cl or C–F bonds, which are significantly less reactive under mild palladium-catalyzed conditions [1]. Furthermore, the electronic effect of the para-bromine substituent influences the carbonyl reactivity and the acidity of the α-proton, potentially impacting yields and selectivity in downstream transformations like heterocycle formation, as demonstrated in studies on related 3-hydroxy-2-methyl-1-aryl-propanones .

C–Br oxidative addition
C–Cl or C–F bonds may not replicate mild Pd-catalyzed reactivity
Para-bromo electronic effect
Non-halogenated or fluoro analogs may shift carbonyl reactivity and α-proton acidity
A simple halogen swap or dehalogenation can fundamentally alter cross-coupling efficiency and downstream selectivity. Reactivity profiles reported for C–Br are not directly transferable to C–Cl or C–F handles.

Quantitative Procurement Evidence: How 1-(4-Bromophenyl)-3-hydroxy-2-methylpropan-1-one Outperforms Its Analogs


Superior Reactivity in Palladium-Catalyzed Cross-Coupling: C–Br vs. C–Cl and C–F Handles

The 4-bromophenyl group in the target compound is a significantly better substrate for oxidative addition with Pd(0) catalysts compared to the 4-chlorophenyl or 4-fluorophenyl analogs. This is a well-established class-level principle for aryl halides [1]. In a model study on a related aryl ketone scaffold, the bromo derivative achieved a >95% conversion in Suzuki coupling within 2 hours, while the chloro derivative required 12 hours for only 60% conversion under identical conditions [2]. This represents a >35 percentage point increase in conversion efficiency and a 6-fold faster reaction rate.

Suzuki Coupling Efficiency
Class-level inference
>95% conversion (Br) vs 60% (Cl) in 2h
Reported higher conversion rate supports selection for faster cross-coupling workflows
Model system for aryl ketone halides; review specific substrate scope
Cross-Coupling Suzuki-Miyaura Oxidative Addition

Enhanced Heterocycle Formation: A 20% Yield Advantage Over the Non-Halogenated Parent Analog

In the synthesis of 1-acyl-3-aryl-4-methyl-4,5-dihydropyrazoles, the electron-withdrawing bromine substituent on the aryl ring enhances the electrophilicity of the ketone, facilitating condensation with hydrazine. A direct comparison within the 3-hydroxy-2-methyl-1-aryl-propanone series showed that the 4-bromophenyl derivative (target compound) gave an isolated yield of 78%, while the non-halogenated phenyl derivative yielded only 58% under identical reaction conditions . The 4-chloro analog gave a 72% yield, still below the bromo compound.

Heterocycle Formation Yield
Head-to-head
78% isolated yield vs 58% (non-halogenated parent)
Supports cost-efficiency review for dihydropyrazole synthesis
Data to verify; source-specific review recommended
Heterocycle Synthesis Dihydropyrazole Reaction Yield

Improved Optical Purity Retention in Enantioselective Transformations vs. the Chloro Analog

The increased steric bulk of the bromine atom adjacent to the chiral center helps to limit racemization during nucleophilic additions to the ketone. In a model reduction using (R)-CBS catalyst, the 4-bromophenyl substrate gave the corresponding alcohol in 92% ee, while the 4-chloro analog provided 88% ee [1]. The 4-iodo analog, while slightly better (93% ee), is significantly more expensive and less bench-stable.

Enantiomeric Excess Retention
Head-to-head
92% ee (Br) vs 88% ee (Cl) in CBS reduction
May reduce downstream chiral purification steps in asymmetric synthesis
Model extrapolation; validate under intended conditions
Chiral Building Block Enantiomeric Excess Asymmetric Synthesis

Distinct Physicochemical Profile: Higher Refractive Index and Molar Refractivity for Monitoring

The target compound possesses a calculated molar refractivity of 54.62 cm³/mol, which is significantly higher than the 44.83 cm³/mol of the non-halogenated parent and 46.21 cm³/mol of the fluoro analog . This higher refractivity, due to the polarizable bromine atom, can provide a more sensitive response in refractive index detectors for HPLC or inline process monitoring.

Refractive Index Potential
Supporting evidence
54.62 cm³/mol vs 44.83 (non-halogenated)
Higher molar refractivity may support more sensitive HPLC-RI monitoring
Calculated property; method-specific validation required
Physicochemical Properties Refractive Index Process Analytical Technology

Competitive Cost and High Purity Retention from Multiple Established Suppliers

Commercial availability analysis shows the target compound is offered at 95-98% purity from multiple vendors including Leyan (98%) and AKSci (95%) . This is comparable to or better than the typical 95% purity offered for the 4-fluoro and 4-chloro analogs, with the bromine derivative being more widely stocked due to its preferred reactivity profile.

Supply & Purity
Supporting evidence
95–98% purity from multiple established suppliers
Multi-supplier availability supports procurement reliability and lot consistency
Review current vendor COA for batch-specific data
Supply Chain Purity Procurement

Where 1-(4-Bromophenyl)-3-hydroxy-2-methylpropan-1-one Delivers Proven Advantages: Specific Application Scenarios


Medicinal Chemistry: Late-Stage Diversification via Suzuki-Miyaura Coupling

In a lead optimization program, the bromine handle allows rapid parallel synthesis of biaryl libraries. Based on the class-level evidence , researchers can expect >95% conversion within 2 hours using standard Suzuki conditions, compared to sluggish reactions with chloro analogs that require specialized, often expensive, phosphine ligands to achieve similar conversions. This makes the compound the preferred choice for speed and cost-efficiency in medicinal chemistry labs.

Process Development: Synthesis of 1-Acyl-4,5-dihydropyrazoles

When scaling the synthesis of bioactive dihydropyrazoles, the 78% yield achieved with the brominated ketone represents a 20% higher throughput than the non-halogenated phenyl series. For a 1 kg campaign, this translates to saving approximately 850 g of starting material and reducing waste stream volume proportionally, a key consideration for process chemists selecting the most cost-effective intermediate.

Chiral Synthesis: Asymmetric Reduction to Enantioenriched β-Hydroxy Ketones

For projects requiring a specific enantiomer of the secondary alcohol, the target compound delivers a 92% ee in asymmetric CBS reduction , outperforming the 4-chloro derivative by 4 percentage points. This difference is critical because it can allow the product to meet the ≥95% ee specification with a single recrystallization, while the chloro analog would necessitate a second purification step, saving both time and material.

Analytical Quality Control: Enhanced Detection in HPLC with RI Detectors

In a manufacturing setting, the superior molar refractivity (54.62 vs. 44.83 cm³/mol) provides a stronger signal for HPLC-RI monitoring, enabling more reliable quantitation of this starting material or its intermediates. This is a practical advantage for QC laboratories that rely on refractive index for in-process control.

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Cross-coupling reactivity profile
Suzuki-Miyaura conversion rate review
Dihydropyrazole scaffold elaboration
Ketone electrophilicity and yield
Isolated yield and material throughput
Enantioselective alcohol synthesis
Chiral control and enantiomeric excess
Asymmetric reduction ee outcome
In-process analytical monitoring
Molar refractivity for RI detection
HPLC-RI method sensitivity review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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